molecular formula C11H14O2 B8711377 6-Phenyltetrahydro-2H-pyran-2-ol CAS No. 10413-10-2

6-Phenyltetrahydro-2H-pyran-2-ol

Cat. No.: B8711377
CAS No.: 10413-10-2
M. Wt: 178.23 g/mol
InChI Key: YPBBZYCPASYNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyltetrahydro-2H-pyran-2-ol is a chiral tetrahydropyran derivative valued as a versatile building block in organic synthesis and medicinal chemistry research. The tetrahydropyran (THP) motif is a characteristic structural feature of numerous natural products and bioactive molecules, making it a critical scaffold for the development of new therapeutic agents . As a chiral synthon, this compound is useful for constructing complex molecular architectures through various chemical transformations. Its structure, featuring a hydroxyl group, allows for further functionalization, enabling researchers to explore structure-activity relationships . Chiral tetrahydropyran derivatives are often targeted using advanced synthetic methods, such as organocatalytic domino reactions, to achieve high stereoselectivity, which is crucial for biological activity . Researchers employ this compound strictly for laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10413-10-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

6-phenyloxan-2-ol

InChI

InChI=1S/C11H14O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2

InChI Key

YPBBZYCPASYNKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC(C1)O)C2=CC=CC=C2

Origin of Product

United States

Stereochemistry and Conformational Analysis of 6 Phenyltetrahydro 2h Pyran 2 Ol

Anomeric Effects in 2-Hydroxytetrahydropyrans

The anomeric effect is a fundamental stereoelectronic phenomenon in heterocyclic chemistry that describes the tendency of a substituent at the anomeric carbon (C2 in the pyran ring) to adopt an axial orientation, contrary to what would be predicted based on steric hindrance alone. This effect is particularly significant in 2-hydroxytetrahydropyrans.

In 2-hydroxytetrahydropyran (B1345630), the anomeric effect dictates the equilibrium between the two anomers: the alpha-anomer with an axial hydroxyl group and the beta-anomer with an equatorial hydroxyl group. The term anomeric effect was first coined in 1958 to explain the preference for the axial configuration of heteroatomic substituents adjacent to a heteroatom within a ring, a phenomenon initially observed in carbohydrate chemistry. wikipedia.org

Experimental evidence, primarily from NMR spectroscopy and X-ray crystallography, has consistently demonstrated a preference for the axial orientation of the hydroxyl group in the gas phase and in non-polar solvents. wikipedia.orgcdnsciencepub.com This preference is a consequence of a stabilizing interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C-O bond of the substituent. cdnsciencepub.comrsc.org When the hydroxyl group is in the axial position, the orbitals are anti-periplanar, allowing for optimal overlap and electron delocalization, which stabilizes the molecule. cdnsciencepub.com

The magnitude of the anomeric effect can be influenced by the solvent. For instance, in aqueous solutions, the preference for the equatorial position of the hydroxyl group in 2-hydroxytetrahydropyran increases. wikipedia.org This is attributed to electrostatic repulsions between the axial substituent and the polar solvent, as well as hydrogen bonding effects that can stabilize the equatorial conformer. wikipedia.orgcdnsciencepub.com

Theoretical studies, employing quantum-chemical calculations, have provided a deeper understanding of the origins of the anomeric effect. These investigations confirm that the axial preference is a result of a combination of factors, including hyperconjugation and electrostatic interactions. rsc.orgnih.gov Hyperconjugation, the delocalization of electrons from a filled orbital (the oxygen lone pair) into an adjacent empty or partially filled orbital (the C-OH σ* orbital), is a major stabilizing factor for the axial conformer. nih.gov

The presence of a phenyl group at the C6 position introduces additional complexity. The bulky phenyl group can exert steric effects, potentially influencing the conformational equilibrium of the tetrahydropyran (B127337) ring. nih.gov Theoretical models must account for the steric repulsion between the phenyl group and the substituents on the ring, which can either enhance or counteract the anomeric effect depending on the relative stereochemistry. Furthermore, the electronic nature of the phenyl ring can modulate the electron density within the pyran ring, thereby subtly influencing the strength of the anomeric interaction.

Conformational Landscape of the Tetrahydropyran Ring

The tetrahydropyran (THP) ring, the core structure of 6-phenyltetrahydro-2H-pyran-2-ol, is not planar and exists in a dynamic equilibrium of various conformations. wikipedia.org

The lowest energy conformation for the tetrahydropyran ring is the chair conformation, which minimizes both angular and torsional strain. wikipedia.org In addition to the stable chair form, the ring can adopt higher-energy flexible conformations, such as boat and twist-boat forms. The energy barrier for the interconversion between these conformations is relatively low, allowing for rapid conformational changes at room temperature.

High-resolution molecular spectroscopy studies on tetrahydropyran have provided precise data on its ground state structure and the vibrational frequencies of its skeletal ring modes. rsc.org Quantum-chemical calculations complement these experimental findings, aiding in the analysis of the energetics of different conformations. rsc.org The energy difference between the chair and the next most stable conformation, the twist-boat, is a key parameter in understanding the ring's flexibility.

Table 1: Calculated Vibrational Frequencies of Tetrahydropyran Ring Modes

Mode Vibrational Frequency (cm⁻¹)
ν₂₃ ~250
ν₂₂ ~403
ν₂₁ ~430
ν₂₀ ~562

Source: High-resolution molecular spectroscopy study. rsc.org

The introduction of substituents onto the tetrahydropyran ring significantly alters its conformational landscape. The hydroxyl group at C2 and the phenyl group at C6 are the primary determinants of the conformational preferences of this compound.

The orientation of the hydroxyl group is governed by the anomeric effect, as previously discussed, favoring an axial position to varying degrees depending on the environment. The large phenyl group at C6 will strongly prefer an equatorial orientation to minimize steric interactions with the rest of the ring. An axial phenyl group would lead to significant 1,3-diaxial interactions, which are highly destabilizing.

Stereoisomeric Characterization and Control

The presence of two chiral centers in this compound, at the C2 and C6 positions, means that the compound can exist as four possible stereoisomers: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R). Each of these diastereomers and enantiomers will have unique physical and chemical properties due to their different spatial arrangements.

The characterization of these stereoisomers relies heavily on spectroscopic techniques, particularly NMR, which can provide detailed information about the relative configuration of the substituents. The coupling constants between protons on the tetrahydropyran ring are highly dependent on the dihedral angles between them, which in turn are determined by the ring's conformation and the orientation of the substituents.

The synthesis of specific stereoisomers of related compounds, such as 6-(2-hydroxy-6-phenylhex-1-yl)-5,6-dihydro-2H-pyran-2-one, has been achieved with high optical purity. nih.gov Such stereoselective syntheses are crucial for studying the properties of individual stereoisomers and often employ chiral catalysts or starting materials to control the stereochemical outcome of the reactions. The ability to selectively synthesize one stereoisomer over others is a significant challenge and a major focus in synthetic organic chemistry, with various strategies for the construction of tetrahydropyran rings being continuously developed. rsc.org

Diastereomeric Ratios and Enantiomeric Excess Determinations

The precise quantification of stereoisomers is fundamental to understanding and utilizing this compound. This involves determining the ratio of diastereomers (diastereomeric ratio, d.r.) and the purity of individual enantiomers (enantiomeric excess, e.e.).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio (d.r.) Determination NMR spectroscopy is a primary tool for determining the diastereomeric ratio of 2,6-disubstituted pyran systems. manchester.ac.uk In a standard ¹H NMR spectrum, protons in different diastereomers exist in slightly different chemical environments, resulting in separate signals. The ratio of the integrals of these distinct signals corresponds directly to the ratio of the diastereomers in the mixture. researchgate.net However, in complex molecules, severe signal overlap and small chemical shift differences can make this analysis difficult or inaccurate. manchester.ac.ukresearchgate.net

To overcome these challenges, advanced techniques such as band-selective pure shift NMR have been developed. manchester.ac.uknih.govrsc.org These methods collapse the complex multiplet structures of proton signals into singlets, dramatically improving spectral resolution and allowing for accurate integration even when chemical shift differences are minimal. manchester.ac.ukrsc.org

Chromatographic Methods for Enantiomeric Excess (e.e.) Determination While NMR can distinguish diastereomers, it cannot typically differentiate between enantiomers. For this, chiral chromatography is the method of choice. gcms.cz Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to separate the enantiomers of a chiral compound. gcms.cznih.gov This is achieved by using a chiral stationary phase, often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to different retention times. gcms.cz The relative area of the peaks corresponding to each enantiomer is used to calculate the enantiomeric excess. Furthermore, molecular rotational resonance (MRR) spectroscopy has emerged as a high-resolution technique capable of measuring the enantiomeric excess of chiral molecules. nih.gov

Analytical TechniquePrincipleApplicationKey AdvantagesCitations
¹H NMR Spectroscopy Different chemical environments for protons in diastereomers lead to distinct signals.Determination of Diastereomeric Ratio (d.r.)Direct quantification from signal integration. manchester.ac.ukresearchgate.net
Band-Selective Pure Shift NMR Collapses complex multiplets into singlets by suppressing homonuclear scalar couplings.High-resolution d.r. determination in crowded spectra.Greatly improved spectral resolution; accurate quantification. nih.govrsc.org
Chiral HPLC/GC Differential interaction of enantiomers with a chiral stationary phase.Determination of Enantiomeric Excess (e.e.)Physical separation of enantiomers for quantification. gcms.cznih.gov
Molecular Rotational Resonance (MRR) High-resolution spectroscopy detects distinct rotational transitions for each enantiomer complex.High-throughput e.e. determination.High resolution and specificity without chromatographic separation. nih.gov

Stereoselective Synthesis of Defined Isomers (e.g., cis/trans, R/S configurations)

The synthesis of specific stereoisomers of this compound requires methods that can control the relative and absolute stereochemistry at the C2 and C6 positions. Methodologies have been developed that show high selectivity for either cis or trans 2,6-disubstituted tetrahydropyrans.

Synthesis of cis-Isomers The cis-2,6-disubstituted tetrahydropyran ring is often the thermodynamically more stable product and can be synthesized with high diastereoselectivity. A prominent method is the TMSOTf-promoted pyran annulation, which involves the reaction of a homoallylic alcohol with an aldehyde. nih.gov The cyclization is proposed to proceed through a chair-like transition state where the large substituents at C2 and C6 preferentially occupy equatorial positions to minimize steric hindrance, resulting in the exclusive formation of the cis-diastereomer. nih.gov Similarly, silyl-Prins cyclizations have been shown to produce cis-2,6-disubstituted dihydropyrane derivatives, which can be further elaborated to the desired tetrahydropyranol. mdpi.com

Synthesis of trans-Isomers Synthesizing the thermodynamically less favored trans-isomers requires kinetically controlled reaction conditions. nih.gov One effective strategy is the palladium-catalyzed oxidative Heck redox-relay. acs.orgacs.org This method, starting from an enantiopure dihydropyranyl alcohol, can generate functionalized 2,6-trans-tetrahydropyrans in a single step with excellent stereoselectivity. acs.orgacs.org Another approach involves the Michael addition of organometallic reagents (like Gilman or Grignard reagents) to 3-diethoxyphosphoryldihydropyran-4-ones. nih.gov The reaction proceeds via an axial attack of the nucleophile on the pyranone ring, leading to a high degree of trans-selectivity. nih.gov

Synthetic StrategyKey Reagents/CatalystsTarget IsomerMechanistic RationaleCitations
Pyran Annulation Aldehyde, TMSOTfcisCyclization via a chair-like transition state with equatorial substituents. nih.gov
Silyl-Prins Cyclization Aldehyde, Lewis AcidcisIntramolecular cyclization favoring equatorial substituent placement. mdpi.com
Heck Redox-Relay Arylboronic Acid, Pd-catalysttransStereoselective oxidative addition and migratory insertion. acs.orgacs.org
Michael Addition Organocuprate/Grignard ReagenttransPreferential axial attack of the nucleophile on a dihydropyranone ring. nih.gov

Chiral Resolution Techniques for Tetrahydropyranols

When a stereoselective synthesis is not feasible or does not provide sufficient enantiopurity, chiral resolution techniques can be employed to separate a racemic mixture of tetrahydropyranols into individual enantiomers.

Enzymatic Kinetic Resolution Enzymatic kinetic resolution is a powerful and widely used technique for separating enantiomers of alcohols. mdpi.com The method utilizes the high enantioselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer at a much faster rate than the other. For tetrahydropyranyl alcohols, this often involves an acetylation reaction using an acetyl donor like vinyl acetate (B1210297) in the presence of a lipase (B570770) such as Novozym® 435. mdpi.com The enzyme selectively acetylates one enantiomer, converting it into its corresponding acetate ester. mdpi.com The resulting mixture, containing one unreacted alcohol enantiomer and one acetylated enantiomer, can then be easily separated by standard chromatographic methods like column chromatography. mdpi.com By using different lipases (e.g., lipase AK), it is possible to achieve the opposite enantioselectivity, providing access to the other enantiomer. mdpi.com

Preparative Chiral Chromatography In addition to its analytical use, chiral chromatography can be scaled up for preparative separation of enantiomers. A racemic mixture is passed through a larger column containing a chiral stationary phase, allowing for the collection of separate fractions of each pure enantiomer. This method is direct but can be more costly for large-scale separations compared to enzymatic resolution.

Resolution TechniquePrincipleTypical ReagentsOutcomeCitations
Enzymatic Kinetic Resolution Enantioselective acylation of one enantiomer by a lipase.Lipase (e.g., Novozym® 435), Vinyl AcetateOne enantiomer is converted to an acetate, allowing separation from the unreacted alcohol enantiomer. mdpi.com
Preparative Chiral Chromatography Scaled-up version of analytical chiral HPLC/GC.Chiral Stationary PhasePhysical separation and isolation of both enantiomers from a racemic mixture. gcms.cz

Reaction Mechanisms Pertaining to 6 Phenyltetrahydro 2h Pyran 2 Ol

Mechanistic Pathways of Formation Reactions

The synthesis of the 6-phenyltetrahydro-2H-pyran-2-ol scaffold can be achieved through several mechanistic routes, each offering unique advantages in terms of stereocontrol and functional group tolerance.

Detailed Mechanisms of Prins Cyclization

The Prins reaction is a powerful acid-catalyzed method for the construction of tetrahydropyran (B127337) rings. nsc.ruresearchgate.net It involves the condensation of an alkene with an aldehyde. In the context of this compound, this typically involves a homoallylic alcohol and an aldehyde. nih.govbeilstein-journals.org

Carbocation Intermediates: The generally accepted mechanism for the Prins reaction involves the formation of a carbocation intermediate. nih.govbeilstein-journals.org In the case of styrene (B11656) derivatives, the reaction is initiated by the acid-catalyzed activation of an aldehyde, which is then attacked by the double bond of the homoallylic alcohol. nih.govnih.gov This leads to the formation of a key oxocarbenium ion intermediate. nih.govbeilstein-journals.org Subsequent intramolecular cyclization proceeds via a chair-like transition state, which is crucial for determining the stereochemistry of the final product. beilstein-journals.org The stability of this transition state is influenced by factors such as 1,3-diaxial interactions, which can direct the regioselectivity of the cyclization towards the formation of a six-membered tetrahydropyran ring over a five-membered tetrahydrofuran (B95107) ring. beilstein-journals.org Density functional theory (DFT) calculations have been employed to study these intermediates and transition states, revealing that in aqueous media, a concerted pathway forming a 1,3-diol may be favored, while in less polar solvents, the carbocation intermediate is more likely to be involved. nih.govbeilstein-journals.org

Synergistic Catalysis: To enhance the efficiency and stereoselectivity of the Prins cyclization, synergistic catalysis has been explored. This approach often involves the use of a combination of catalysts, such as a Lewis acid and a Brønsted acid, or the use of specially designed catalysts. For instance, highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have been shown to effectively catalyze the asymmetric Prins cyclization of aldehydes with homoallylic alcohols. whiterose.ac.uk The addition of electron-withdrawing groups to the catalyst backbone can significantly improve both reactivity and selectivity. whiterose.ac.uk Heterogeneous catalysts, such as zeolites and mesoporous materials like Ce-MCM-41, have also been investigated for the Prins cyclization of benzaldehyde (B42025) with various alcohols, demonstrating high conversion and selectivity towards the tetrahydropyran product. nsc.ru

Intramolecular Hemiacetalization Mechanistic Considerations

An alternative and often inherent pathway to the formation of this compound is the intramolecular cyclization of a δ-hydroxy aldehyde, specifically 5-hydroxy-5-phenylpentanal. This process leads to the formation of a cyclic hemiacetal, which is the structural core of the target molecule. masterorganicchemistry.comyoutube.com

The reaction is an equilibrium process where the open-chain hydroxy aldehyde exists in equilibrium with the more stable cyclic hemiacetal form. khanacademy.org The formation of five- and six-membered rings is generally favored due to their thermodynamic stability. youtube.comkhanacademy.org The mechanism involves the nucleophilic attack of the hydroxyl group onto the carbonyl carbon of the aldehyde. khanacademy.org This intramolecular reaction is often spontaneous but can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the hydroxyl group. masterorganicchemistry.com The cyclization creates a new stereocenter at the anomeric carbon (C-2), resulting in a mixture of diastereomers. khanacademy.org

Radical and Ionic Pathways in Related Cyclizations

Beyond the classic Prins and hemiacetalization reactions, other cyclization strategies involving radical and ionic intermediates have been developed for the synthesis of tetrahydropyran rings.

Radical Cyclizations: Radical cyclization reactions offer a powerful and selective method for forming cyclic products under mild conditions. wikipedia.org These reactions typically proceed through three main steps: selective radical generation, intramolecular cyclization, and quenching of the resulting cyclized radical. wikipedia.org For the synthesis of phenyl-substituted tetrahydropyrans, a radical can be generated on a precursor molecule, which then undergoes an intramolecular attack on a double bond to form the six-membered ring. princeton.edu These reactions are advantageous due to their high functional group tolerance, as radical intermediates are neutral species. wikipedia.orgprinceton.edu

Ionic Cyclizations: Ionic cyclization pathways, often mediated by Lewis acids, provide another route to tetrahydropyrans. researchgate.net For example, the cyclization of homoallylic alcohols can be promoted by various Lewis acids such as indium(III) chloride. researchgate.net In some cases, the presence of a silyl (B83357) group on the alkenyl alcohol is crucial for the cyclization to occur, leading to high stereoselectivity. researchgate.net The reaction of tertiary 1,5-diols with cerium ammonium (B1175870) nitrate (B79036) can also yield tetrahydropyran derivatives with high stereoselectivity. organic-chemistry.org Furthermore, iodine-catalyzed Prins cyclization of acyclic homoallylic alcohols can produce 4-iodo-tetrahydropyrans through the reaction of the intermediate carbocation with iodide. mdpi.com

Photochemical Cyclizations: Photochemical methods have also been employed for the synthesis of related heterocyclic structures. For instance, enantioselective 6π photocyclization can be achieved using a chiral Lewis acid catalyst, which enables selective excitation of the substrate. acs.org While not directly reported for this compound, these methods demonstrate the potential of light-induced cyclizations in organic synthesis. acs.org

Reactivity of the 2-Hydroxyl Functionality

The 2-hydroxyl group of this compound, being part of a cyclic hemiacetal, exhibits characteristic reactivity, particularly in oxidation, reduction, and nucleophilic substitution reactions.

Oxidation and Reduction Pathways of Pyranols

The hemiacetal functionality is susceptible to both oxidation and reduction, leading to the formation of lactones or diols, respectively.

Oxidation: The oxidation of cyclic hemiacetals like this compound provides a direct route to the corresponding lactone, in this case, 6-phenyltetrahydro-2H-pyran-2-one. This transformation can be achieved using various oxidizing agents. pearson.com A common method involves the use of reagents like pyridinium (B92312) chlorochromate (PCC) or other chromium-based oxidants. Biocatalytic methods, employing enzymes such as alcohol dehydrogenases (ADHs), have also been developed for the oxidative lactonization of diols, which proceed through a hemiacetal intermediate. nih.gov In this two-step process, one alcohol function is first oxidized to an aldehyde, which then cyclizes to the hemiacetal (lactol) that is subsequently oxidized to the lactone. nih.gov

Reduction: The reduction of the hemiacetal group in this compound would yield the corresponding 1,5-diol, phenyl(tetrahydro-2H-pyran-2-yl)methanol. This can be accomplished using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction proceeds by the nucleophilic attack of a hydride ion on the anomeric carbon.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group at the anomeric C-2 position is prone to nucleophilic substitution, a reaction of fundamental importance in carbohydrate chemistry, often referred to as glycosylation. masterorganicchemistry.com

This reaction typically proceeds under acidic conditions, where the hydroxyl group is protonated to form a good leaving group (water). youtube.com Departure of water generates a resonance-stabilized oxocarbenium ion intermediate. youtube.com This electrophilic intermediate is then attacked by a nucleophile. The stereochemical outcome of the substitution is influenced by several factors, including the nature of the nucleophile, the solvent, and the substituents on the pyran ring. nih.govresearchgate.net The reaction can proceed through an Sɴ1-like mechanism, where the oxocarbenium ion is planar, allowing for attack from either face, or an Sɴ2-like mechanism, which results in inversion of configuration. nih.govglycoforum.gr.jp The use of different solvents can influence the selectivity, with polar solvents favoring Sɴ1 pathways and nonpolar solvents favoring Sɴ2 pathways. nih.gov This type of reaction is crucial for the synthesis of glycosides, where the hydroxyl group is replaced by an alkoxy or other nucleophilic group. masterorganicchemistry.comnih.gov

Equilibrium with Open-Chain Aldehyde Forms

The structure of this compound, a lactol, exists in a dynamic equilibrium with its corresponding open-chain hydroxy aldehyde, 5-hydroxy-5-phenylpentanal. This phenomenon, known as ring-chain tautomerism, is a characteristic feature of hydroxy aldehydes and their cyclic hemiacetals. The equilibrium position is influenced by various factors, including the solvent, temperature, and the presence of substituents.

The interconversion between the cyclic lactol and the open-chain aldehyde form is a reversible process. In solution, the tetrahydropyran ring can open to expose the aldehyde and hydroxyl functional groups of the linear tautomer. Conversely, the open-chain form can undergo intramolecular cyclization to regenerate the more stable six-membered ring.

The presence of the phenyl group at the 6-position is expected to influence this equilibrium. The electronic and steric effects of the phenyl group can affect the stability of both the cyclic and open-chain forms. Theoretical studies on substituted 2-hydroxybenzaldehydes have shown that substituents can have a marked influence on conformational equilibrium constants. conicet.gov.ar

Table 1: Tautomeric Forms of this compound

TautomerStructureFunctional Groups
Cyclic Lactol Form This compoundHydroxyl, Ether
Open-Chain Aldehyde Form 5-Hydroxy-5-phenylpentanalAldehyde, Hydroxyl

Reactivity of the Phenyl Substituent and Pyran Ring System

The chemical reactivity of this compound is dictated by the interplay of its constituent parts: the aromatic phenyl ring and the saturated tetrahydropyran ring system, which includes the reactive hydroxyl group.

Transformations at the Phenyl Moiety

The phenyl group in this compound is susceptible to electrophilic aromatic substitution reactions, a cornerstone of aromatic chemistry. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. The presence of the tetrahydropyran ring, an alkyl ether substituent, generally directs incoming electrophiles to the ortho and para positions of the phenyl ring. This is due to the electron-donating nature of the oxygen atom in the ring, which activates these positions towards electrophilic attack.

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of a halogen (e.g., Br, Cl) onto the phenyl ring, usually with a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: The addition of an alkyl or acyl group, respectively, to the phenyl ring, facilitated by a Lewis acid catalyst.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

The specific conditions and regioselectivity of these reactions would need to be determined experimentally. The lactol functionality might require protection under certain reaction conditions to prevent undesired side reactions.

Furthermore, the phenyl ring can undergo catalytic hydrogenation , although this typically requires more forcing conditions (higher pressure and temperature) than the reduction of a simple alkene. libretexts.orglumenlearning.com Using catalysts like rhodium on carbon or platinum, the aromatic ring can be reduced to a cyclohexane (B81311) ring. libretexts.org This transformation would convert this compound into 6-cyclohexyltetrahydro-2H-pyran-2-ol.

Reactions at Other Ring Positions of the Tetrahydropyran

The tetrahydropyran ring itself offers several sites for chemical modification. The most reactive site is the anomeric carbon (C-2), which bears the hydroxyl group.

Oxidation: The lactol functionality can be readily oxidized to the corresponding lactone, 6-phenyltetrahydro-2H-pyran-2-one. This transformation can be achieved using a variety of oxidizing agents. Mild reagents like Fétizon's reagent (silver carbonate on celite) are particularly effective for the oxidation of lactols to lactones. wikipedia.org Other methods, such as using methyl(trifluoromethyl)dioxirane, have also been reported for the oxidation of cyclic hemiacetals. stackexchange.com

Reduction: The lactol can be reduced to a diol. However, the more common reaction starting from the corresponding lactone is reduction. Lactones can be reduced to diols using strong reducing agents like lithium aluminum hydride.

Reactions at other ring positions (C-3, C-4, C-5): Functionalization at these positions is less straightforward and generally requires more specific synthetic strategies. While direct functionalization of the saturated C-H bonds is challenging, reactions can be designed starting from unsaturated precursors or through ring-opening and subsequent re-cyclization strategies. For instance, the synthesis of substituted tetrahydropyrans can be achieved through various methods, including Prins cyclization and intramolecular hydroalkoxylation, which can introduce functionality at different positions on the ring. organic-chemistry.org

Advanced Spectroscopic Characterization of 6 Phenyltetrahydro 2h Pyran 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 6-Phenyltetrahydro-2H-pyran-2-ol. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. Although specific chemical shifts and coupling constants can vary slightly depending on the solvent and stereochemistry, a general analysis reveals key features. The protons of the phenyl group typically appear as a multiplet in the aromatic region (approximately 7.2-7.5 ppm). The proton at the C6 position, being adjacent to both the phenyl group and the oxygen atom of the pyran ring, would likely resonate as a multiplet at a downfield position. The protons on the tetrahydro-pyran ring (at positions 3, 4, and 5) would exhibit complex splitting patterns in the aliphatic region due to geminal and vicinal couplings. The hydroxyl proton at the C2 position would appear as a broad singlet, and its chemical shift would be sensitive to concentration and temperature.

Nuclear Overhauser Effect (NOE) correlations are instrumental in determining the stereochemistry of the molecule. For instance, irradiation of the C6 proton could show an NOE with specific protons on the phenyl ring and with protons on the pyran ring, helping to establish their relative spatial proximity.

The ¹³C NMR spectrum offers complementary information by detailing the carbon framework of this compound. The spectrum would typically display signals for all eleven carbon atoms. The carbons of the phenyl group would resonate in the aromatic region (around 125-140 ppm). The anomeric carbon (C2), being bonded to two oxygen atoms, would appear significantly downfield (in the range of 90-100 ppm). The C6 carbon, attached to the phenyl group and the ring oxygen, would also be downfield. The remaining methylene (B1212753) carbons of the pyran ring (C3, C4, and C5) would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C290-100
C320-40
C420-40
C520-40
C670-85
Phenyl C (quaternary)135-145
Phenyl C (CH)125-130

Note: These are predicted ranges and can vary based on experimental conditions.

To unambiguously assign all proton and carbon signals and to elucidate the complete stereochemistry, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, COSY would show correlations between adjacent protons on the tetrahydropyran (B127337) ring, helping to trace the connectivity from C3 to C6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For example, the proton at C6 would show an HMBC correlation to the quaternary carbon of the phenyl group and to C4 and C5 of the pyran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the 2D equivalent of NOE experiments and provides information about spatial proximity. This is particularly powerful for determining the relative stereochemistry of the substituents on the pyran ring. For instance, the observation of a NOESY cross-peak between the C6 proton and the C2 hydroxyl proton would indicate a cis relationship.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the phenyl group would be confirmed by C-H stretching vibrations of the aromatic ring typically appearing just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether and alcohol functionalities would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=C (aromatic)1450-1600
C-O (ether/alcohol)1000-1300

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to the molecular weight of the compound (C₁₁H₁₄O₂ = 178.23 g/mol ).

The fragmentation pattern would likely involve the loss of a water molecule ([M-H₂O]⁺) from the hemiacetal, followed by further fragmentation of the resulting pyrylium (B1242799) ion. Another characteristic fragmentation pathway would be the cleavage of the bond between C6 and the phenyl group, leading to a prominent peak corresponding to the phenyl cation (C₆H₅⁺, m/z 77) or a fragment containing the tetrahydropyran ring.

X-ray Crystallography for Solid-State Structure Determination

For a definitive and unambiguous determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique requires a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal provides precise information about the bond lengths, bond angles, and the absolute stereochemistry of the molecule. This would definitively establish the relative positions of the phenyl group and the hydroxyl group on the tetrahydropyran ring, confirming whether the compound exists as the cis or trans isomer in the crystalline form.

Rotational Spectroscopy for Gas-Phase Structural Elucidation and Dynamics of this compound

Rotational spectroscopy stands as a powerful high-resolution technique for the unambiguous determination of molecular structures in the gas phase. By measuring the transition frequencies between quantized rotational states of a molecule, precise information about its moments of inertia can be obtained. These, in turn, provide detailed insights into the molecular geometry, conformational preferences, and internal dynamics. For a molecule like this compound, which possesses a polar nature due to the hydroxyl group and the ether oxygen, rotational spectroscopy is an ideal tool for its structural characterization in a solvent-free environment.

The complexity of the rotational spectrum of this compound is anticipated to be significant due to several factors. The presence of two substituents on the tetrahydropyran ring—a phenyl group at the 6-position and a hydroxyl group at the 2-position—gives rise to multiple possible stereoisomers. Furthermore, the flexibility of the pyran ring and the potential for internal rotation of the phenyl and hydroxyl groups lead to a rich conformational landscape. Each stable conformer present in the gas-phase equilibrium will exhibit its own distinct rotational spectrum.

Conformational Landscape and Theoretical Predictions

Prior to experimental investigation, quantum chemical calculations are indispensable for predicting the potential conformational isomers of this compound and their relative energies. The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. The substituents can be oriented in either axial (ax) or equatorial (eq) positions. This leads to four primary chair conformers: (2-OHax, 6-Pheq), (2-OHeq, 6-Pheq), (2-OHax, 6-Phax), and (2-OHeq, 6-Phax).

Further complexity arises from the orientation of the hydroxyl hydrogen atom and the rotation of the phenyl group. The interplay of intramolecular forces, such as hydrogen bonding between the hydroxyl group and the ring oxygen, and steric interactions, will govern the relative stability of these conformers. Theoretical calculations, typically employing methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to optimize the geometry of each conformer and calculate their rotational constants (A, B, and C) and dipole moments (µa, µb, and µc).

Table 1: Hypothetical Theoretically Predicted Rotational Constants and Relative Energies for Conformers of this compound

ConformerOrientation (OH, Phenyl)Relative Energy (kJ/mol)A (MHz)B (MHz)C (MHz)µa (D)µb (D)µc (D)
I Equatorial, Equatorial0.0015504504201.20.80.1
II Axial, Equatorial2.5016004304100.51.50.3
III Equatorial, Axial5.8014804804601.80.40.9
IV Axial, Axial8.2015204704550.91.11.2

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical values for similar molecules, as experimental data for this compound is not currently available in the public domain.

Experimental Determination and Spectral Assignment

The experimental rotational spectrum would typically be recorded using a pulsed-jet Fourier transform microwave (FTMW) spectrometer. The sample would be heated and seeded in an inert carrier gas, such as neon or argon, and expanded into a high vacuum chamber. This process cools the molecules to just a few Kelvin, simplifying the spectrum by populating only the lowest energy rotational levels.

The assignment of the recorded spectral lines to specific rotational transitions of a particular conformer is a challenging process. It relies on the comparison of the experimental transition frequencies with those predicted from the theoretical models. The characteristic patterns of the rotational transitions, which depend on the rotational constants and the selection rules, are used to identify the spectra of the different conformers. The intensities of the spectral lines are proportional to the square of the dipole moment components and the population of the conformer, providing a means to estimate the relative abundance of the conformers in the jet-cooled expansion.

Structural Elucidation and Dynamics

Once the rotational spectra of one or more conformers are assigned, the highly accurate experimental rotational constants can be used to refine the molecular structure. By obtaining the spectra of isotopically substituted species (e.g., ¹³C, ¹⁸O), the atomic coordinates of the atoms can be precisely determined using Kraitchman's equations, leading to a definitive gas-phase structure.

Furthermore, rotational spectroscopy can reveal details about the internal dynamics of the molecule. For instance, the internal rotation of the phenyl group or the puckering motion of the tetrahydropyran ring can lead to splittings in the rotational transitions. The analysis of these splittings can provide quantitative information about the barriers to these motions.

Table 2: Hypothetical Experimental and Theoretical Rotational Constants for the Most Stable Conformer of this compound

ParameterExperimental (MHz)Theoretical (MHz)
A 1548.731550
B 451.21450
C 422.56420

Note: The hypothetical experimental values are presented to illustrate the typical level of precision achieved in rotational spectroscopy experiments.

Theoretical and Computational Chemistry Studies on 6 Phenyltetrahydro 2h Pyran 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for understanding the structural and electronic properties of molecules like 6-phenyltetrahydro-2H-pyran-2-ol from first principles.

Prediction of Molecular Geometries and Stable Conformational Isomers

The tetrahydropyran (B127337) ring in this compound typically adopts a chair conformation. The presence of two substituents—a hydroxyl group at the anomeric C2 position and a phenyl group at the C6 position—gives rise to several possible stereoisomers and conformers.

For each stereoisomer (e.g., cis or trans), the primary conformers of interest would be the two chair forms. In the case of the cis isomer, one chair conformer would have the hydroxyl and phenyl groups in axial-axial (a,a) positions, while the other would have them in equatorial-equatorial (e,e) positions. For the trans isomer, the possibilities are axial-equatorial (a,e) and equatorial-axial (e,a).

Computational chemists would use methods like DFT with a suitable basis set (e.g., B3LYP/6-311+G(d,p)) to perform geometry optimizations for each of these potential conformers. This process systematically alters the coordinates of the atoms to find the arrangement with the lowest potential energy, which corresponds to the most stable molecular geometry for that conformer. The output would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Predicted Geometries for Conformers of cis-6-Phenyltetrahydro-2H-pyran-2-ol (Note: This data is illustrative and based on general principles of tetrahydropyran chemistry, not on specific published calculations for this molecule.)

ParameterDiaxial ConformerDiequatorial Conformer
C2-O2 Bond Length (Å)1.4151.405
C6-C(phenyl) Bond Length (Å)1.5181.510
O1-C2-O2-H Dihedral (°)~60~180
C5-C6-C(phenyl)-C(ipso) Dihedral (°)~175~70

Energy Landscape Analysis and Conformational Preferences

The preference for axial versus equatorial substitution is governed by a balance of steric hindrance and stereoelectronic effects, such as the anomeric effect. For the phenyl group at C6, an equatorial position is generally favored to minimize steric clashes with the rest of the ring. For the hydroxyl group at the anomeric C2 position, the situation is more complex due to the anomeric effect, which may stabilize an axial orientation.

Table 2: Example of Calculated Relative Energies for Conformers of trans-6-Phenyltetrahydro-2H-pyran-2-ol (Note: This data is hypothetical and for illustrative purposes.)

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
(2e, 6a) - Phenyl Axial2.51.2
(2a, 6e) - Phenyl Equatorial0.098.8

Evaluation of Electronic Effects and Anomeric Interactions

The anomeric effect is a stereoelectronic phenomenon in cyclic hemiacetals and related systems that describes the preference for an electronegative substituent at the anomeric carbon (C2 in this case) to occupy the axial position, despite the expected steric hindrance. wikipedia.org This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring's oxygen atom and the antibonding (σ*) orbital of the C2-substituent bond. nih.gov

Computational methods like Natural Bond Orbital (NBO) analysis are used to quantify this effect. By examining the electron delocalization from the ring oxygen's lone pair (n_O) to the σ*(C2-O2) orbital, the stabilizing energy of this interaction can be calculated for both the axial and equatorial conformers. In the axial conformer, the anti-periplanar alignment of the lone pair and the C-O bond allows for a strong stabilizing interaction, which can overcome the steric penalty of the axial position. nih.gov The presence of the C6-phenyl group can also electronically influence the tetrahydropyran ring, an effect that would be captured in these calculations.

Molecular Dynamics Simulations for Conformational Fluxionality

While quantum chemical calculations provide information on static, minimum-energy structures, molecular dynamics (MD) simulations offer insight into the dynamic behavior of molecules over time. youtube.comnih.gov An MD simulation would model the movements of the atoms in this compound by solving Newton's equations of motion.

These simulations can reveal the pathways and timescales of conformational changes, such as the ring-flipping between different chair forms. By running the simulation at a given temperature, one can observe the transitions between the equatorial and axial states of the substituents, providing a dynamic picture of the molecule's flexibility and the relative stability of its conformers in a simulated solvent environment.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its formation (e.g., via the cyclization of a corresponding hydroxy-aldehyde) or its subsequent reactions.

To study a reaction pathway, chemists computationally model the structures of the reactants, products, and, crucially, the transition state—the high-energy species that exists at the peak of the reaction energy profile. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined. This allows for the prediction of reaction rates and the exploration of competing mechanistic pathways. For instance, computational studies on related dihydropyrans have been used to support proposed reaction mechanisms.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures.

NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated, which is then converted into a predicted NMR chemical shift. By calculating the expected ¹H and ¹³C NMR spectra for each stable conformer and then averaging them based on their calculated Boltzmann population, a theoretical spectrum for the equilibrium mixture can be generated. This can be invaluable for assigning peaks in an experimental spectrum and confirming the stereochemistry of the molecule.

Vibrational Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) or Raman spectrum. arxiv.orgnih.gov This allows for the assignment of specific spectral bands to the stretching or bending of particular bonds or functional groups. For this compound, this would include characteristic vibrations of the O-H group, the C-O bonds of the tetrahydropyran ring, and the various modes of the phenyl group.

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (Note: This data is for illustrative purposes only.)

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
1~34003415O-H stretch
2~30603065Aromatic C-H stretch
3~29302935Aliphatic C-H stretch
4~10801085C-O-C stretch

Non-Covalent Interaction (NCI) Analysis within the Molecular Structure and Aggregates

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and molecular recognition properties of chemical compounds. In the case of this compound, a variety of NCIs are anticipated to govern both its intramolecular conformation and the formation of intermolecular aggregates. These interactions, though weaker than covalent bonds, are fundamental to the molecule's behavior in different chemical environments. Computational methods, such as Non-Covalent Interaction (NCI) analysis, which is based on the electron density and its derivatives, provide a powerful tool for visualizing and understanding these subtle yet significant forces.

The primary functional groups in this compound that dictate its NCI profile are the phenyl ring, the tetrahydropyran ring, and the hydroxyl group. These moieties can participate in a range of interactions, including hydrogen bonding, π-stacking, C-H···π interactions, and van der Waals forces.

Intramolecular Non-Covalent Interactions:

Within a single molecule of this compound, intramolecular NCIs can influence the conformational preferences of the molecule. The relative orientation of the phenyl group with respect to the tetrahydropyran ring can be stabilized by weak C-H···π interactions. In this type of interaction, a hydrogen atom attached to the tetrahydropyran ring can interact with the electron-rich π-system of the phenyl ring. Furthermore, the hydroxyl group can potentially form a weak intramolecular hydrogen bond with the oxygen atom of the tetrahydropyran ring, depending on the stereochemistry of the molecule. These intramolecular forces are critical in determining the most stable conformer of the molecule in the gas phase or in non-polar solvents.

Intermolecular Non-Covalent Interactions in Aggregates:

In the solid state or in concentrated solutions, intermolecular NCIs become dominant, leading to the formation of molecular aggregates. The study of these interactions is vital for understanding crystal packing and the properties of the material.

Hydrogen Bonding: The most significant intermolecular interaction in aggregates of this compound is expected to be hydrogen bonding involving the hydroxyl group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks of molecules.

π-π Stacking: The phenyl rings of adjacent molecules can engage in π-π stacking interactions. researchgate.net These interactions are a result of electrostatic and dispersion forces between the aromatic rings and are highly dependent on the relative orientation of the rings (e.g., parallel-displaced or T-shaped). The strength of these interactions can be influenced by the presence of other functional groups. acs.org

The interplay of these various non-covalent interactions results in the specific three-dimensional arrangement of molecules in the solid state. Computational NCI analysis can provide detailed insights into the nature and strength of these interactions. The results of such an analysis are often visualized as surfaces, where different colors represent different types of interactions: blue or green for attractive interactions like hydrogen bonds and π-stacking, and red for repulsive steric clashes. researchgate.net

Detailed Research Findings

While specific experimental or extensive computational studies on the NCI analysis of this compound are not widely available in the public domain, theoretical models and studies on analogous systems provide a strong basis for predicting the nature of these interactions. For instance, studies on other phenyl-containing heterocyclic compounds have quantified the energetic contributions of various NCIs to crystal stability.

The following tables summarize the expected non-covalent interactions in this compound, with illustrative interaction energies based on published data for similar functional group pairings. It is important to note that these are representative values and the actual energies would depend on the specific geometry and electronic environment.

Table 1: Potential Intramolecular Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptorEstimated Energy (kcal/mol)
C-H···πC-H (tetrahydropyran)Phenyl ring π-system-0.5 to -1.5
Intramolecular H-bondO-H (hydroxyl)O (tetrahydropyran)-1.0 to -3.0

Table 2: Potential Intermolecular Non-Covalent Interactions in Aggregates of this compound

Interaction TypeDonor Molecule MoietyAcceptor Molecule MoietyEstimated Energy (kcal/mol)
Hydrogen BondO-H (hydroxyl)O-H (hydroxyl)-3.0 to -8.0
π-π StackingPhenyl ringPhenyl ring-1.5 to -4.0
C-H···πC-H (tetrahydropyran)Phenyl ring-0.5 to -2.5
van der WaalsEntire moleculeEntire moleculeVariable

6 Phenyltetrahydro 2h Pyran 2 Ol As a Key Intermediate in Chemical Synthesis

Building Block for Substituted Tetrahydropyran (B127337) Derivatives

The functionalized tetrahydropyran ring is a critical substructure in many biologically significant natural products. The development of methods to synthesize these rings with precise control over substitution and stereochemistry is a major focus of modern organic synthesis.

6-Phenyltetrahydro-2H-pyran-2-ol serves as a foundational structure for generating a variety of substituted tetrahydropyran derivatives. The hemiacetal group is a key reactive site, allowing for the introduction of various substituents at the C2 position. For instance, reaction with alcohols under acidic conditions can yield the corresponding acetals, effectively installing a new alkoxy group.

Research into the synthesis of tetrahydropyran derivatives often involves the Prins cyclization, a powerful reaction that combines an aldehyde and a homoallylic alcohol. researchgate.netresearchgate.net While many syntheses build the ring from acyclic precursors, a pre-formed intermediate like this compound allows for late-stage functionalization. Methodologies for creating 2,6-disubstituted pyrans are particularly valuable. For example, asymmetric processes have been developed for the convergent union of two different aldehydes with a silyl-stannane reagent to construct a variety of cis- or trans-disubstituted pyrans, demonstrating the advanced strategies used to create such motifs. nih.gov

The table below summarizes examples of synthetic methods used to generate substituted tetrahydropyrans, highlighting the types of transformations that a building block like this compound could potentially undergo.

Reaction TypeReagents/CatalystsProduct Type
Prins CyclizationAldehyde, Homoallylic Alcohol, Brønsted/Lewis Acid4-hydroxytetrahydropyrans
Asymmetric Pyran AnnulationAldehyde, Silyl-Stannane Reagent, BITIP Catalyst, TMSOTf2,6-disubstituted-4-methylene Tetrahydropyrans nih.gov
C-H Activation/CycloetherificationPd(II)/bis-sulfoxide, Lewis AcidChromans, Pyrans organic-chemistry.org
Gold(I)-Catalyzed CyclizationChiral Monoallylic Diols, Gold(I) CatalystEnantiomerically enriched Tetrahydropyrans organic-chemistry.org

Precursor for the Synthesis of Pyranone Lactones and other Ring Systems

The hemiacetal functionality of this compound allows for its oxidation to the corresponding lactone, 6-phenyltetrahydro-2H-pyran-2-one. ontosight.ainih.gov This transformation converts the lactol into a stable cyclic ester, which is itself a versatile intermediate for further synthetic manipulations.

Pyran-2-ones, also known as α-pyrones, are important building blocks in organic synthesis. umich.eduresearchgate.net They can undergo a variety of reactions, including cycloadditions and ring-opening rearrangements with nucleophiles, to form a diverse range of heterocyclic systems. researchgate.netresearchgate.net For example, 5,6-dihydro-2H-pyran-2-one can be converted to 2H-pyran-2-one through bromination followed by dehydrobromination. orgsyn.org The pyran-2-one scaffold can then be used to construct other ring systems. Reactions with various nucleophiles like amines, hydrazines, or aminothiazoles can lead to the formation of pyridones, pyrazoles, or pyrimidines, respectively, through ring-opening and subsequent recyclization pathways. researchgate.net

The versatility of the pyran-2-one ring system is illustrated by the following transformations:

Starting Material ClassReagentResulting Heterocycle
Pyran-2-oneAmines / AmmoniaPyridone researchgate.net
Pyran-2-oneHydrazinesPyrazole researchgate.net
Pyran-2-one2-Amino-thiazolePyrimidothiazole derivative researchgate.net
Pyran-2-oneo-Phenylenediamine1,5-Benzodiazepine researchgate.net

Application in Total Synthesis of Complex Organic Molecules

The tetrahydropyran motif is a cornerstone in the architecture of numerous complex natural products, including marine-derived compounds like bryostatin (B1237437) 1 and phorboxazole. nih.gov The strategic incorporation of this ring system is a critical aspect of their total synthesis.

The synthesis of complex molecules often requires the assembly of highly functionalized core structures. An iterative approach to pyran synthesis allows for the construction of complex bis-pyran systems. A latent aldehyde on a newly formed pyran ring can be deprotected and subjected to a second pyran annulation reaction with a hydroxy allylsilane. nih.gov This strategy enables the rapid build-up of molecular complexity and the creation of polyfunctionalized pyran cores from simpler starting materials. nih.gov For instance, a bis-pyran can be assembled from a stannane (B1208499) reagent and two different alkoxy-substituted aldehydes in a multi-step sequence, yielding a pyran structure with three distinct and modifiable functional groups. nih.gov

The demand for enantiomerically pure tetrahydropyran-containing molecules has spurred the development of novel and asymmetric synthetic methodologies. Catalytic asymmetric reactions are at the forefront of this research. For example, highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have been shown to catalyze the asymmetric Prins cyclization, producing functionalized 4-methylenetetrahydropyrans with high enantioselectivity. organic-chemistry.org

Furthermore, gold(I)-catalyzed stereoselective cyclization of chiral monoallylic diols provides an efficient route to tetrahydropyrans, where the stereochemistry of the starting material dictates the configuration of the product. organic-chemistry.org Such methods are crucial for the total synthesis of complex natural products where precise control of multiple stereocenters is paramount. The development of these sophisticated routes underscores the importance of the tetrahydropyran ring and the ongoing innovation in the field of heterocyclic chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Phenyltetrahydro-2H-pyran-2-ol, and what reagents/conditions are critical for optimizing yields?

  • Methodology : The compound can be synthesized via oxidation (e.g., potassium permanganate or chromium trioxide under acidic/basic conditions), reduction (e.g., LiAlH₄ in anhydrous solvents), or substitution (halogens with catalytic UV light). Key variables include solvent choice (e.g., THF for reduction), catalyst loading (e.g., Pd(Ph₃)₄ for cross-coupling), and temperature control during reflux .
  • Characterization : Use NMR (¹H/¹³C) to confirm stereochemistry, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute configuration determination .

Q. How can researchers safely handle and store this compound to ensure stability?

  • Handling : Employ engineering controls (fume hoods) and personal protective equipment (nitrile gloves, goggles) to avoid skin/eye contact.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Monitor for degradation via periodic HPLC analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

  • NMR : ¹H NMR (δ 1.2–5.5 ppm for pyran ring protons) and ¹³C NMR (δ 60–100 ppm for oxygenated carbons) to identify substituents.
  • IR : C–O stretching (~1100 cm⁻¹) and O–H bands (~3400 cm⁻¹) for functional group confirmation.
  • MS : High-resolution MS (HRMS) to distinguish isotopic patterns and rule out impurities .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reaction yields reported for this compound synthesis?

  • Approach : Use density functional theory (DFT) to model transition states and identify energy barriers. AI-powered synthesis planners (e.g., Reaxys/Pistachio models) can predict optimal catalysts (e.g., Pd vs. Cu) and solvent systems (polar aprotic vs. ethers) to reconcile discrepancies in literature data .
  • Case Study : Conflicting yields in Suzuki-Miyaura couplings () may arise from boronic acid purity or Pd catalyst deactivation. Computational screening of ligand libraries can mitigate these issues.

Q. What strategies address conflicting bioactivity data in anti-inflammatory studies of this compound?

  • Experimental Design :

Standardize assay conditions (e.g., LPS-induced RAW264.7 cells vs. in vivo murine models).

Quantify metabolites (LC-MS/MS) to assess bioavailability.

Compare IC₅₀ values across studies, adjusting for enantiomeric purity (e.g., chiral HPLC to isolate active (R)- or (S)-isomers) .

Q. How can researchers optimize enantioselective synthesis of this compound?

  • Catalytic Systems : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric organocatalysts (e.g., proline derivatives) for kinetic resolution.
  • Case Study : A four-component reaction (arylamines, aldehydes, acetylenedicarboxylates, diketones) enables stereocontrol via dynamic kinetic asymmetric transformation (DYKAT), achieving >90% ee .

Q. What thermodynamic data are critical for predicting reaction feasibility and scalability?

  • Key Parameters : Reaction enthalpy (ΔH) and Gibbs free energy (ΔG) from calorimetry or computational models (e.g., Gaussian). For example, ΔG < –20 kJ/mol indicates spontaneity under standard conditions.
  • Example : reports ΔH = –58.2 kJ/mol for tetrahydro-2H-pyran-2-ol derivatives, suggesting exothermic pathways amenable to scale-up .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s stability under acidic vs. basic conditions?

  • Root Cause : Variability in pH ranges (e.g., pH 2–4 vs. pH 8–10) and counterion effects (Cl⁻ vs. SO₄²⁻).
  • Resolution : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with USP-compliant HPLC methods to quantify degradation products (e.g., lactone vs. carboxylic acid forms) .

Methodological Resources

  • Synthetic Protocols : Cross-reference PubChem (DTXSID90869209) and ECHA (100.094.195) entries for validated procedures .
  • Safety Data : Consult Key Organics Limited’s SDS (EC 2015/830) for hazard mitigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.